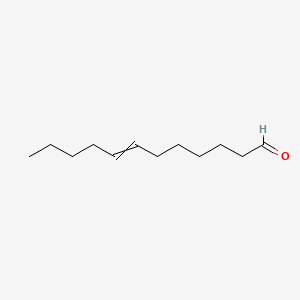
7-Dodecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-Dodecen-1-al is an organic compound classified as an unsaturated aldehyde. It is characterized by a double bond located at the seventh carbon atom from the aldehyde group, with the double bond in the Z (cis) configuration. This compound is known for its distinctive odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-7-Dodecen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, (Z)-7-Dodecen-1-al is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond of 1-dodecene in the presence of a catalyst, usually a rhodium or cobalt complex, under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-7-Dodecen-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-7-dodecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-7-dodecen-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: (Z)-7-Dodecenoic acid.
Reduction: (Z)-7-Dodecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-7-Dodecen-1-al has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role as a pheromone in certain insect species, influencing their behavior and mating patterns.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.
Wirkmechanismus
The mechanism by which (Z)-7-Dodecen-1-al exerts its effects varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering a behavioral response. The molecular targets and pathways involved include olfactory receptor neurons and signal transduction pathways that lead to changes in behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-7-Dodecen-1-al: The E (trans) isomer of (Z)-7-Dodecen-1-al, which has different olfactory properties and biological activities.
(Z)-9-Dodecen-1-al: Another unsaturated aldehyde with the double bond at the ninth carbon, used in similar applications but with distinct properties.
(Z)-11-Dodecen-1-al: Similar structure with the double bond at the eleventh carbon, also used in the fragrance industry.
Uniqueness
(Z)-7-Dodecen-1-al is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its role as a pheromone in certain insect species and its widespread use in the fragrance industry highlight its importance and versatility.
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
dodec-7-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3 |
InChI-Schlüssel |
HTUHYXDEKCWDCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


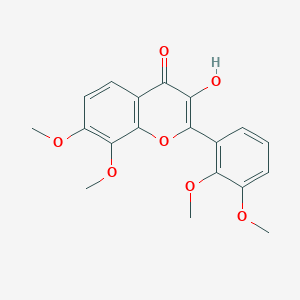

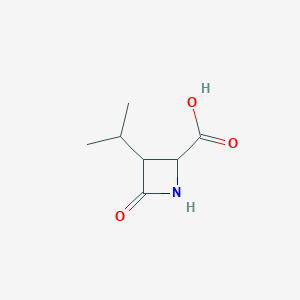
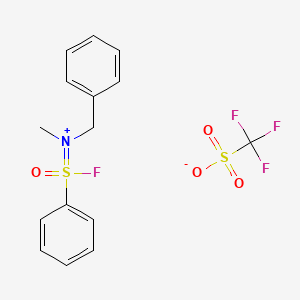
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
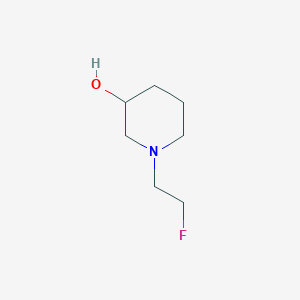
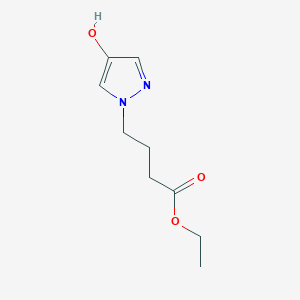
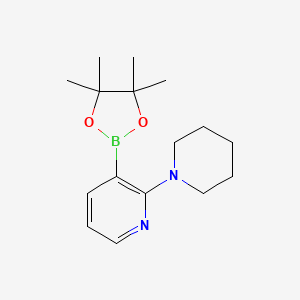
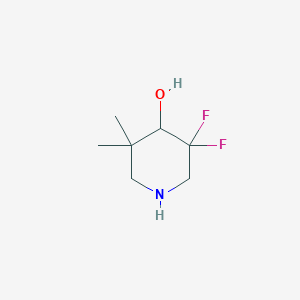

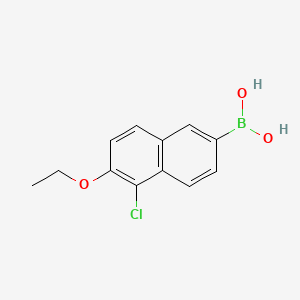
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)

